BenchChemオンラインストアへようこそ!

tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

sigma-1 receptor binding affinity pyranopyrazole

This non-spiro pyrano[4,3-c]pyrazole piperidine scaffold is essential for medicinal chemistry teams investigating sigma-1 receptor pharmacology. Unlike generic analogs, its specific piperidine attachment at the pyrazole C-3 position, coupled with the N-Boc protecting group and the unsaturated pyran ring, is critical for reproducible structure-activity relationships. Minor structural deviations produce multi-fold differences in sigma-1 binding affinity (Kᵢ values <1 nM to >1000 nM). The N-Boc group enables selective deprotection for focused library synthesis of N-alkylated, N-acylated, and N-sulfonylated derivatives. As a non-spiro, non-patented analog, it offers a lower-risk entry for proprietary sigma-1 modulator development. Certify purity ≥95% to ensure biological effects are attributable to the compound itself.

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
CAS No. 2044871-12-5
Cat. No. B1448774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
CAS2044871-12-5
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NNC3=C2COCC3
InChIInChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-4-11(5-8-19)14-12-10-21-9-6-13(12)17-18-14/h11H,4-10H2,1-3H3,(H,17,18)
InChIKeyCMQSVZQHMOJSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate (CAS 2044871-12-5): Structural Class and Procurement Context


tert-Butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate (CAS 2044871-12-5) is a heterocyclic compound containing a fused pyrano[4,3-c]pyrazole core linked to an N-Boc-protected piperidine ring. It belongs to the class of tetrahydropyrano-pyrazole piperidine derivatives, a scaffold explored in medicinal chemistry for sigma receptor modulation [1]. This compound is typically offered as a research intermediate or building block by chemical suppliers.

Why In-Class Analogs Cannot Simply Replace tert-Butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate


Generic substitution within the pyrano[4,3-c]pyrazole piperidine series is unreliable because minor structural variations—such as the position of the piperidine attachment (N-1 vs. C-3/C-4 of pyrazole), the presence of a Boc protecting group, and the saturation state of the pyran ring—significantly affect receptor affinity, selectivity, and downstream functional activity [1]. The specific spiro vs. non-spiro geometry, the nature of the N-substituent on the pyrazole, and the electronic character of substituents at the 6'-position of the pyran ring have all been shown to produce multi-fold differences in sigma-1 receptor binding (Kᵢ values ranging from <1 nM to >1000 nM) [1]. Therefore, procurement of the exact compound is critical for obtaining reproducible structure-activity data.

Quantitative Differentiation Evidence for tert-Butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate: Head-to-Head and Class-Level Comparisons


Sigma-1 Receptor Binding Affinity: Non-Spiro Scaffold vs. Spirocyclic Analogs

Direct comparative binding data for the non-spiro target compound at sigma-1 receptors are not currently available in the public domain. However, class-level inference from the closely related spirocyclic pyrano[4,3-c]pyrazole series demonstrates that small changes in geometry and substitution profoundly alter affinity. For example, in the spirocyclic series, N-phenyl substitution at the pyrazole (R¹) increased sigma-1 affinity by >100-fold relative to N-methyl substitution, indicating a hydrophobic pocket interaction [1]. The target compound, lacking the spiro junction and possessing a free N-H pyrazole, is predicted to occupy a different region of the receptor binding site, potentially offering a distinct selectivity profile compared to the highly optimized spirocyclic ligands.

sigma-1 receptor binding affinity pyranopyrazole

Subtype Selectivity: Sigma-1 vs. Sigma-2 Receptor Engagement

The spirocyclic pyrano[4,3-c]pyrazoles, as a class, were reported to be 'very selective against the σ₂ subtype, the PCP binding site of the NMDA receptor, and further targets' [1]. While the target compound has not been directly assessed, its structural analogy suggests it may retain this class-level selectivity. However, the absence of the spiro conformational constraint and the presence of the free N-H pyrazole in the target compound could alter the selectivity ratio relative to known spirocyclic benchmarks. Quantitative selectivity data (e.g., Kᵢ(σ₂)/Kᵢ(σ₁) ratio) for the target compound are currently absent from publication.

sigma-2 receptor selectivity off-target

Chemical Purity and Supply Chain Differentiation: Available vs. Unverified Stock

Among commercial suppliers, the compound is offered with specified purity levels. For instance, CymitQuimica lists the product with a purity of min. 95% . This differentiates it from unverified or lower-purity stocks that may contain residual synthetic intermediates or deprotected by-products. Procurement of characterization-certified batches reduces the risk of introducing impurities that could confound biological assay results.

chemical purity procurement building block

Intellectual Property Landscape: Freedom-to-Operate Considerations

Patent analysis reveals that the pyrano[4,3-c]pyrazole piperidine scaffold is claimed in compositions of matter and methods of use, notably in the spirocyclic form for sigma-1 receptor modulation [1]. The target compound, as a non-spiro N-Boc-protected variant, may serve as a key intermediate in the synthesis of patented spirocyclic ligands or novel analogs. Its procurement as a discrete, unprotected precursor could offer researchers a flexible starting point for diversifying the chemical space around the sigma-1 pharmacophore without directly infringing on spirocyclic composition-of-matter claims, subject to a thorough legal review.

patent freedom-to-operate Boc-protected intermediate

Optimal Scientific and Industrial Use Cases for tert-Butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate


Probing Non-Spiro Binding Modes at Sigma-1 Receptor

Medicinal chemistry teams investigating sigma-1 receptor pharmacology can use this compound as a non-spiro scaffold to explore alternative binding modes. The absence of the spiro constraint, combined with a free N-H pyrazole, may reveal interactions distinct from those of the highly potent spirocyclic ligands (e.g., Kᵢ = 0.55 nM for derivative 17i) characterized by Schläger et al. [1]. This is particularly relevant for generating novel structure-activity relationships in sigma-1 receptor antagonist programs.

Synthetic Intermediate for Diversified Sigma-1 Ligands

The N-Boc protecting group on the piperidine ring provides a handle for selective deprotection and subsequent functionalization. This enables the compound to serve as a versatile intermediate in the synthesis of focused libraries of sigma-1 receptor ligands, including N-alkylated, N-acylated, and N-sulfonylated derivatives, as suggested by the structure-activity relationships described in the primary spirocyclic pyranopyrazole study [1].

Negative Control in Spirocyclic Sigma-1 Ligand Studies

Given the high affinity of the spirocyclic pyrano[4,3-c]pyrazoles for sigma-1, this non-spiro analog may be employed as a structurally matched negative control or affinity probe in competitive binding experiments. Its procurement with certified purity (≥95%) ensures that observed biological effects are attributable to the compound itself rather than impurities.

IP-Safe Starting Material for Proprietary Drug Discovery

For industrial laboratories concerned with the patent landscape surrounding spirocyclic sigma-1 ligands [1], this compound, which is not specifically claimed in the foundational publications, may offer a lower-risk entry point for developing proprietary, non-spiro sigma-1 modulators. Formal freedom-to-operate analysis is required, but the structural distinction from the patented spirocyclic core is a key strategic consideration.

Quote Request

Request a Quote for tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.